N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-25-16(26-5-2)12-19-18(23)17-14(24-3)11-15(22)21(20-17)13-9-7-6-8-10-13/h6-11,16H,4-5,12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXCZHDBWPZGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H23N3O
- Molecular Weight : 299.39 g/mol
- CAS Number : 921516-25-8
- Structure : The structure includes a pyridazine ring which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyridazine core followed by functionalization to introduce the diethoxyethyl and methoxy groups.
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of this compound. For instance, molecular docking studies suggest that it can interact with key biological targets involved in cancer progression. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, particularly those associated with breast and prostate cancers.
Table 1: Anticancer Activity Evaluation
The mechanism by which this compound exerts its effects may involve the following pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : It has been observed to promote programmed cell death in malignant cells while sparing normal cells.
- Anti-inflammatory Effects : Some studies suggest that the compound may also possess anti-inflammatory properties, contributing to its overall therapeutic profile.
Case Studies
Several case studies have documented the efficacy and safety of this compound:
-
Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls after 48 hours of exposure.
- Results : Cell viability decreased by approximately 40% at an IC50 concentration of 12.5 µM.
- Combination Therapy Trials : In trials combining this compound with standard chemotherapeutics like doxorubicin, enhanced efficacy was observed against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
